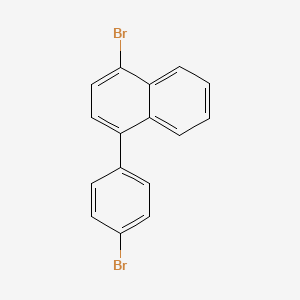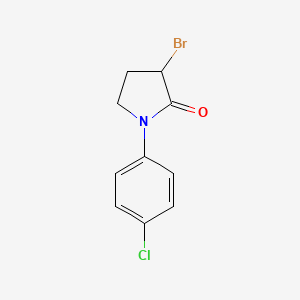
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one
Übersicht
Beschreibung
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 804555-00-8 . It has a molecular weight of 274.54 . The IUPAC name for this compound is 3-bromo-1-(4-chlorophenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one is 1S/C10H9BrClNO/c11-9-5-6-13(10(9)14)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one include a molecular weight of 274.54 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Nitrogen Heterocycles
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one: is a valuable intermediate in the synthesis of various nitrogen-containing heterocycles . These heterocycles are crucial in medicinal chemistry and pharmacology, as they form the core structure of many pharmaceuticals and biologically active molecules.
Development of Antimicrobial Agents
The compound’s structural features make it suitable for the synthesis of antimicrobial agents . Its bromine and chlorine substituents can be leveraged to create compounds with potential antibacterial and antifungal properties.
Creation of Anti-inflammatory Medications
Researchers have explored the use of 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one in the development of anti-inflammatory drugs . The pyrrolidinone scaffold is a common feature in many anti-inflammatory agents, providing a platform for further chemical modifications.
Analgesic Drug Design
The compound’s framework is also being investigated for its use in designing analgesic drugs . Its ability to be transformed into various bioactive molecules makes it a candidate for creating new pain-relief medications.
Antidepressant Therapeutics
There is potential for 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one to be used in the synthesis of compounds with antidepressant activity . The modification of its structure could lead to new treatments for depression.
Cancer Research
In cancer research, this compound has been utilized to create molecules that can act as selective and effective inhibitors of various cancer-related targets . Its versatility in chemical reactions makes it an important tool in the development of novel anticancer drugs.
Drug Discovery and Pharmacology
The pyrrolidine ring present in 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one is a versatile scaffold for the discovery of biologically active compounds . It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and non-planarity, which is beneficial in the design of new drugs with diverse biological profiles.
Material Science Applications
Although not directly related to its biological activity, 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one can also contribute to material science research . Its structural properties may be useful in the synthesis of organic materials with specific electronic or photonic characteristics.
Eigenschaften
IUPAC Name |
3-bromo-1-(4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-9-5-6-13(10(9)14)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAQTQSQFBLYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



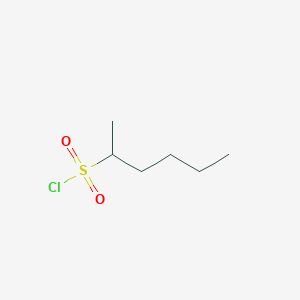
![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)
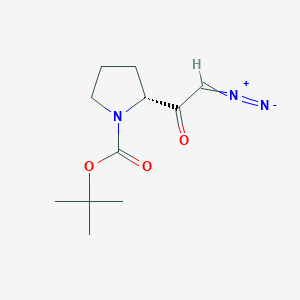

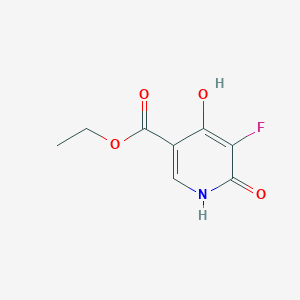
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, HCl](/img/structure/B1441371.png)
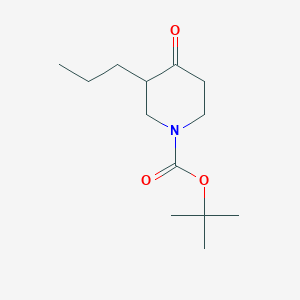
![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)
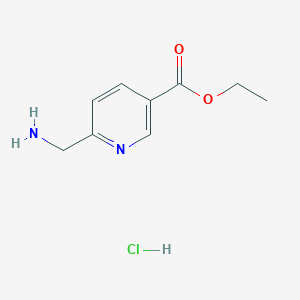


![Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B1441380.png)

